Product packaging for 1,4-Dimethyl-5-nitroisoquinoline(Cat. No.:CAS No. 59261-38-0)

1,4-Dimethyl-5-nitroisoquinoline

Cat. No.: B12788559
CAS No.: 59261-38-0
M. Wt: 202.21 g/mol
InChI Key: WTACEYGASPOAEO-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Derivatives in Advanced Chemical Research

Isoquinoline and its derivatives represent a significant class of heterocyclic aromatic compounds, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. wisdomlib.org This structural motif is a privileged scaffold in medicinal chemistry and drug development due to the wide array of pharmacological activities exhibited by its derivatives. wisdomlib.orgnih.gov These activities include antitumor, antibacterial, antiviral, anti-inflammatory, and antifungal properties, among others. wisdomlib.orgontosight.ai The versatility of the isoquinoline framework allows for the synthesis of a diverse range of functionalized molecules, making it a focal point of intense research in organic and medicinal chemistry. nih.gov

The broad spectrum of biological activities stems from the ability of isoquinoline derivatives to interact with various biological targets, such as enzymes and receptors. ontosight.ai For instance, certain isoquinoline alkaloids have demonstrated potential in treating a variety of conditions, including cancer and inflammatory diseases. amerigoscientific.com The development of novel synthetic methodologies to construct and functionalize the isoquinoline core is an active area of research, aiming to produce new therapeutic agents with improved efficacy and safety profiles. nih.govamerigoscientific.com Beyond pharmaceuticals, isoquinoline derivatives also find applications in materials science, such as in the development of organic optoelectronic materials. quinoline-thiophene.com

Specific Research Focus: 1,4-Dimethyl-5-nitroisoquinoline within Isoquinoline Chemistry

Within the broad class of isoquinolines, this compound is a specific derivative that has garnered research interest. Its structure features methyl groups at the 1 and 4 positions and a nitro group at the 5 position of the isoquinoline ring. ontosight.ai The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis.

Research on this compound often involves its synthesis and its use as a building block for more complex molecules. For example, the methyl group at the 1-position can be selectively oxidized to form an aldehyde, demonstrating the differential reactivity of the methyl groups on the isoquinoline core. thieme-connect.de Studies have explored the potential biological activities of this compound, including anticancer and anti-inflammatory properties, though specific applications are not yet well-documented in publicly available sources. ontosight.ai The compound's unique substitution pattern provides a platform for investigating structure-activity relationships within the nitroisoquinoline class of compounds.

Chemical and Physical Properties

The following table summarizes the key chemical identifiers and properties of this compound.

PropertyValue
Molecular Formula C11H10N2O2 ontosight.ai
Molecular Weight 202.213 g/mol chemsynthesis.com
CAS Number 59261-38-0 ontosight.ai
Other Identifiers CHEMBL2141058, NSC 281728, DTXSID40314254 ontosight.ai

Synthesis and Reactions

The synthesis of isoquinoline derivatives is a cornerstone of organic chemistry, with various established methods. wisdomlib.org For nitro-substituted isoquinolines, nitration of the parent isoquinoline is a common approach, though the position of nitration can be influenced by the reaction conditions and the presence of other substituents. ontosight.ai

A notable reaction involving this compound is the selective oxidation of the methyl group at the 1-position. Treatment with selenium dioxide results in the formation of 4-methyl-5-nitroisoquinoline-1-carbaldehyde (B14009114) in good yield, highlighting the greater reactivity of the C1-methyl group compared to the C4-methyl group. thieme-connect.de This aldehyde can then undergo further standard chemical transformations. thieme-connect.de

The presence of the nitro group deactivates the ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution reactions, making it a versatile intermediate for introducing a variety of functional groups. chem960.com

Research Findings

While extensive, detailed research findings specifically on the biological activities of this compound are limited in publicly available literature, the broader class of nitroisoquinolines has been investigated for various therapeutic applications. For example, novel functionalized 5-nitroisoquinolines have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. consensus.app

Furthermore, the amidation of 5-nitroisoquinoline (B18046) has been studied to create nitro- and nitroso-derivatives of amides and ureas, which are of interest in medicinal chemistry. nih.govmdpi.com These studies demonstrate the utility of the nitroisoquinoline scaffold in generating libraries of compounds for biological screening. The research on this compound itself has contributed to the understanding of the chemical reactivity of substituted isoquinolines, particularly in the context of selective functionalization. thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B12788559 1,4-Dimethyl-5-nitroisoquinoline CAS No. 59261-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59261-38-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1,4-dimethyl-5-nitroisoquinoline

InChI

InChI=1S/C11H10N2O2/c1-7-6-12-8(2)9-4-3-5-10(11(7)9)13(14)15/h3-6H,1-2H3

InChI Key

WTACEYGASPOAEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies for 1,4 Dimethyl 5 Nitroisoquinoline

Strategies for the Isoquinoline (B145761) Ring System Construction

The formation of the isoquinoline ring is the cornerstone of synthesizing 1,4-Dimethyl-5-nitroisoquinoline. Historically, this has been achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Modern methods, however, offer alternative pathways that can provide improved efficiency and substrate scope.

Classical Annulation Reactions and their Adaptations for Substituted Isoquinolines

The classical methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the intramolecular cyclization of a suitably functionalized aromatic precursor.

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions. slideshare.net

In the context of this compound, a plausible synthetic route would commence with a substituted β-phenylethylamide. The key challenge lies in the electronic nature of the substituents. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards the necessary intramolecular electrophilic aromatic substitution. Conversely, the methyl groups are electron-donating, which would activate the ring. The success of the cyclization would depend on the careful balance of these electronic effects and the choice of reaction conditions. For substrates with deactivating groups, more forceful conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), are often required. wikipedia.org

A potential side reaction of significance is the retro-Ritter reaction, which can lead to the formation of styrenes. organic-chemistry.org The choice of solvent and dehydrating agent can be optimized to minimize this pathway.

Starting Material Reagents Intermediate Product
N-(2-(2-methyl-3-nitrophenyl)propyl)acetamidePOCl₃, P₂O₅1,4-Dimethyl-5-nitro-3,4-dihydroisoquinolineThis compound
Substituted β-phenylethylamideDehydrating agent (e.g., POCl₃, PPA)Dihydroisoquinoline derivativeIsoquinoline derivative

This table presents a hypothetical reaction scheme based on the principles of the Bischler-Napieralski reaction.

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines, proceeding via the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com This method is advantageous for preparing isoquinolines that are unsubstituted at the 3- and 4-positions, but modifications have been developed to allow for the synthesis of substituted derivatives. thermofisher.com

For the synthesis of this compound, a modified Pomeranz-Fritsch approach could be envisioned. This would likely involve the condensation of a substituted benzylamine (B48309) with a protected α-keto-aldehyde or a related species. The strongly deactivating nitro group on the benzaldehyde (B42025) precursor would again pose a significant challenge to the electrophilic cyclization step. The use of strong Lewis acids as catalysts, such as trifluoroacetic anhydride (B1165640) or lanthanide triflates, has been shown to be effective in some cases. wikipedia.org

Reactant 1 Reactant 2 Catalyst Key Intermediate
2-Methyl-3-nitrobenzaldehydeAminoacetaldehyde dimethyl acetalH₂SO₄Schiff Base
Substituted BenzaldehydeAminoacetaldehyde acetalAcid (e.g., H₂SO₄)Benzalaminoacetal

This table illustrates a potential application of the Pomeranz-Fritsch reaction for the synthesis of the target compound.

Modern Catalytic Approaches for Isoquinoline Formation

Recent advances in organic synthesis have introduced a range of catalytic methods that offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to the classical approaches.

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including isoquinolines. These methods often proceed through mechanisms such as C-H activation and annulation. For instance, rhodium(III)-catalyzed oxidative annulation of aryl oximes with alkynes has been reported for the synthesis of substituted isoquinoline N-oxides, which can be subsequently deoxygenated. researchgate.net Ruthenium-catalyzed cyclization of ketoximes has also been explored for the synthesis of substituted isoquinolines. researchgate.net

The synthesis of this compound via such a route could potentially start from a substituted ketoxime derived from an appropriately substituted acetophenone. The choice of catalyst and reaction conditions would be crucial to achieve the desired regioselectivity and to tolerate the presence of the nitro group.

Catalyst System Reactant A Reactant B General Outcome
Rh(III) complexSubstituted Aryl OximeAlkyneSubstituted Isoquinoline N-oxide
Ru(II) complexKetoxime-Substituted Isoquinoline
Pd or Cu catalystsHalogenated areneAmine/alkyneSubstituted Isoquinoline

This table provides a general overview of transition metal-catalyzed approaches applicable to isoquinoline synthesis.

Photochemical reactions and microwave-assisted organic synthesis (MAOS) represent green and efficient alternatives to conventional heating methods. nih.govmanuscriptpoint.com Photochemical reactions can enable unique transformations by accessing excited states of molecules, while microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating. nih.govnih.gov

While specific examples of the photochemical synthesis of this compound are not readily found, the general principles of photochemical cyclization could be applied. For instance, a suitably designed precursor with a photolabile protecting group or a photoreactive center could be irradiated to induce ring closure.

Microwave-assisted synthesis has been successfully employed in various heterocyclic preparations, including the Bischler-Napieralski and Pomeranz-Fritsch reactions, often leading to significantly improved outcomes. organic-chemistry.org The application of microwave irradiation to the classical syntheses of this compound could potentially overcome the high activation barriers associated with the deactivating nitro group, leading to shorter reaction times and cleaner product formation.

Energy Source Reaction Type Potential Advantage
UV LightPhotochemical CyclizationAccess to unique reaction pathways
Microwave IrradiationBischler-Napieralski / Pomeranz-FritschReduced reaction times, improved yields
Microwave IrradiationTransition metal-catalyzed reactionsEnhanced reaction rates

This table highlights the potential benefits of using photochemical and microwave-assisted techniques in the synthesis of the target compound.

Regioselective Introduction of Nitro and Methyl Substituents

Achieving a trisubstituted isoquinoline with methyl groups at the electron-deficient pyridine ring (C1, C4) and a nitro group at the benzenoid ring (C5) necessitates a multi-step approach. The strategies for introducing these substituents are distinct and depend on whether an electrophilic or nucleophilic pathway is employed.

The placement of a nitro group on the isoquinoline ring is highly dependent on the reaction conditions, which dictate the mechanism of substitution.

Under strong acidic conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This protonation deactivates the entire molecule towards electrophilic attack, particularly the pyridine-like ring. Consequently, electrophilic substitution occurs preferentially on the less deactivated carbocyclic (benzene) ring. scribd.comstackexchange.com The reaction yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. uomustansiriyah.edu.iqthieme-connect.de The 5-substituted product is typically the major isomer. thieme-connect.de This selectivity is attributed to the relative stability of the Wheland intermediates formed during the attack at these positions, which preserves the aromaticity of the pyridine ring. quora.com

The reaction is a practical and direct route to obtaining the 5-nitroisoquinoline scaffold, a key intermediate for the target molecule. thieme-connect.de Studies have shown that at 0°C, the nitration of isoquinoline results in approximately 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline. thieme-connect.de

ReagentsTemperatureProduct(s)Yield(s)Reference(s)
Fuming HNO₃, concd. H₂SO₄0°C5-Nitroisoquinoline90% thieme-connect.de
8-Nitroisoquinoline10% thieme-connect.de
Fuming HNO₃, concd. H₂SO₄100°C5-Nitroisoquinoline85% thieme-connect.de
8-Nitroisoquinoline15% thieme-connect.de

Table 1: Regioselectivity of Electrophilic Nitration of Isoquinoline

In contrast to electrophilic methods, nucleophilic nitration allows for the introduction of a nitro group at positions adjacent to the ring nitrogen. The method developed by Baik et al. provides a pathway to nitrate (B79036) isoquinoline at the C1 position, a result unattainable with conventional mixed-acid nitration. dtic.mil This one-step reaction proceeds under mild conditions, typically involving the slow addition of acetic anhydride to a solution of the isoquinoline and potassium nitrite (B80452) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. dtic.mil

This technique is valuable for synthesizing a class of nitro-aza-aromatics that are otherwise difficult to access. dtic.mil However, its scope is not universal for all aza-aromatic systems. While effective for isoquinoline with yields ranging from 50% to 88%, its success with other heterocycles like quinoline (B57606) is lower, and it may fail for others such as pyridine or quinazoline. dtic.milntis.gov The reaction's efficacy has been correlated with the acidity of the target carbon-hydrogen bond. dtic.mil This method provides a complementary strategy to electrophilic nitration, targeting the electron-deficient pyridine ring instead of the benzenoid ring.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the functionalization of electron-deficient aromatic rings, particularly nitroaromatics. mdpi.com The reaction involves the addition of a nucleophile (bearing a leaving group on its nucleophilic carbon) to the aromatic ring, followed by base-induced elimination of hydrogen and the leaving group from the intermediate σ-adduct. acs.org This method can be used to introduce substituents ortho or para to the activating nitro group. mdpi.com

In the context of isoquinoline chemistry, VNS is typically applied to a pre-existing nitroisoquinoline. For instance, an efficient synthesis of 6-methyl-5-nitroisoquinoline (B1326507) from 5-nitroisoquinoline utilizes VNS as the key step for methylation. acs.orgnih.gov Similarly, VNS has been used for the amination of 4-nitroisoquinoline (B1589690) at the C1 position. rsc.org The regiochemistry of VNS can be influenced by the steric bulk of the incoming nucleophile. mdpi.com While VNS is primarily used for C-C or C-N bond formation on a nitro-activated ring, it represents a key strategy for further functionalizing nitroisoquinoline intermediates en route to more complex targets.

Introducing methyl groups at the C1 and C4 positions of the isoquinoline nucleus requires methods that can overcome the general electron deficiency of the pyridine ring.

The C1 position of isoquinoline is the most acidic proton on the heterocyclic ring, making it susceptible to direct deprotonation by a strong base, followed by alkylation. beilstein-journals.org Direct ring metalation, for example with Knochel-Hauser bases (TMPZnCl·LiCl), followed by quenching with a methylating agent like iodomethane, can introduce a methyl group at C1. beilstein-journals.org This approach has been used in the synthesis of various 1-methylisoquinoline (B155361) alkaloids. beilstein-journals.orgebi.ac.uk

Methylation Strategies for the 1- and 4-Positions of the Isoquinoline Ring

Building Block Approaches Incorporating Methyl Groups

The synthesis of the 1,4-dimethylisoquinoline (B3348459) skeleton often relies on building block approaches where one or both methyl groups are present in the starting materials. This strategy ensures the precise placement of these substituents on the final isoquinoline core. A key precursor for the target molecule is 1,4-dimethylisoquinoline (CAS 1721-95-5), which can then undergo electrophilic nitration to install the nitro group at the C-5 position. chemsynthesis.com

One versatile method for constructing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This approach, a modification of classical isoquinoline syntheses, allows for the rapid assembly of highly substituted products. nih.govharvard.edu In a hypothetical application to form the 1,4-dimethylisoquinoline core, an o-tolyl-based starting material provides the C-1 methyl group and the benzene portion of the ring system. The C-4 methyl group can be introduced by selecting an appropriate nitrile or by trapping an intermediate anion with an electrophile like methyl iodide. nih.govharvard.edu For instance, the reaction of a metalated o-tolualdehyde imine with acetonitrile (B52724) could, in principle, lead to the formation of the 1,4-dimethylated isoquinoline structure after cyclization and aromatization.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies. wikipedia.org A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined late in the sequence. harvard.edu In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org The synthesis of the target compound can be seen as a convergent assembly of the 1,4-dimethylisoquinoline core, which itself could be a divergently produced intermediate for various functionalized derivatives.

Synthesis from Pre-functionalized Aromatic Precursors

Building the isoquinoline ring system from an already substituted aromatic precursor is a common and powerful strategy. This approach allows for regiochemical control and the use of readily available starting materials.

A highly effective modern method utilizes the palladium-catalyzed α-arylation of ketones. pnas.org In this de novo route to isoquinolines, a pre-functionalized aryl bromide or iodide is coupled with a ketone enolate. pnas.orgnih.gov To generate 1,4-dimethylisoquinoline, a suitable precursor such as 2-bromobenzaldehyde (B122850) could be coupled with 2-butanone. The choice of ketone determines the substituents at the C-3 and C-4 positions of the resulting isoquinoline. nih.gov However, for the specific 1,4-dimethyl substitution pattern, a more tailored approach would be required. A four-component, one-pot procedure has been developed where a methyl ketone, an aryl bromide, an electrophile, and an ammonium (B1175870) source are combined to furnish substituted isoquinolines. acs.org For example, coupling an o-haloaryl precursor with a ketone, followed by trapping the intermediate with a methylating agent and subsequent cyclization with an ammonia (B1221849) source, provides a convergent route to the 1,4-dimethylated core. nih.govacs.org

Once the 1,4-dimethylisoquinoline core is synthesized, the final step is the installation of the nitro group. The nitration of isoquinoline itself typically yields 5-nitroisoquinoline and 8-nitroisoquinoline. The directing effects of the existing methyl groups on the 1,4-dimethylisoquinoline substrate would influence the regioselectivity of the nitration reaction, favoring the formation of the 5-nitro derivative. jst.go.jp The ipso-nitration of an arylboronic acid precursor using reagents like bismuth (III) nitrate represents another method for introducing a nitro group onto a pre-functionalized system. chemicalbook.com

Multi-component Reaction Methodologies for Isoquinoline Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. beilstein-journals.org These reactions are advantageous due to their operational simplicity and atom economy, enabling the rapid construction of complex molecular scaffolds like isoquinolines. beilstein-journals.orgiau.ir

Several MCRs have been developed for the synthesis of substituted isoquinolines. One such approach involves the reaction of 2-bromobenzaldehydes with terminal alkynes and an amine source, mediated by a copper catalyst under microwave irradiation, to produce 3-substituted isoquinolines. sioc-journal.cn To apply this to the target molecule, one might envision a strategy using a methylated 2-bromobenzaldehyde and a methyl-substituted alkyne.

Another powerful MCR involves the rhodium(III)-catalyzed reaction of aryl ketones with internal alkynes and ammonium acetate. organic-chemistry.org This method proceeds via C-H bond activation of an in situ generated oxime, followed by cyclization with the alkyne. This protocol allows for the rapid assembly of a wide range of polysubstituted isoquinolines. organic-chemistry.org The flexibility of this method could potentially be exploited to construct the 1,4-dimethylisoquinoline core by selecting appropriately substituted ketone and alkyne coupling partners. The inherent efficiency of MCRs makes them an attractive strategy for generating diverse isoquinoline derivatives from simple starting materials. nih.govacs.org

Reactivity and Reaction Mechanisms of 1,4 Dimethyl 5 Nitroisoquinoline

Reactivity Governed by the Nitro Group

The powerful electron-withdrawing nature of the nitro group at the C5 position significantly influences the reactivity of the isoquinoline (B145761) ring system, making the aromatic core electron-deficient. This electronic characteristic is a determining factor in the types of reactions the molecule undergoes, particularly favoring nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitro-substituted aromatic compounds. In the case of nitroisoquinolines, the nitro group activates the ring for attack by nucleophiles, especially at positions ortho and para to it. For 5-nitroisoquinoline (B18046), these positions correspond to C6 and C8. The presence of a good leaving group, such as a halogen, at these positions would facilitate a classical SNAr reaction.

For 1,4-dimethyl-5-nitroisoquinoline, the presence of methyl groups at C1 and C4 introduces both electronic and steric effects. The electron-donating nature of the methyl groups can slightly counteract the electron-withdrawing effect of the nitro group, potentially reducing the rate of nucleophilic attack compared to the unsubstituted 5-nitroisoquinoline. Sterically, the methyl group at C4 may hinder the approach of a nucleophile to the C5-nitro and C6 positions, potentially influencing the regioselectivity of the reaction.

Substrate Reaction Type Key Positions for Nucleophilic Attack Influence of Substituents
5-NitroisoquinolineSNArC6, C8The nitro group strongly activates these positions for nucleophilic attack.
This compoundSNArC6, C8The C1-methyl group has a minor electronic effect. The C4-methyl group has an electronic-donating effect and may sterically hinder attack at C5 and C6.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen, or SNH, is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroisoquinolines. This reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a σH-adduct, which is then oxidized to the substituted product.

Direct amidation of 5-nitroisoquinoline has been achieved through SNH reactions. Studies on 5-nitroisoquinoline have shown that it can react with amide anions to yield aminated products. Current time information in Bangalore, IN. The regioselectivity of this reaction is highly dependent on the reaction conditions. The proposed mechanism involves the formation of a σH-adduct at either the C6 or C8 position. Subsequent oxidation, which can sometimes be effected by the nitroarene itself, leads to the aromatic substitution product. Current time information in Bangalore, IN.

In the case of this compound, the methyl groups would likely influence the outcome of SNH amidation. The electron-donating methyl groups could decrease the electrophilicity of the ring, potentially requiring harsher reaction conditions. The steric bulk of the C4-methyl group would likely disfavor nucleophilic attack at the C6 position, potentially leading to a higher preference for substitution at the C8 position.

Research on 5-nitroisoquinoline has demonstrated that under certain SNH conditions, particularly with specific nucleophiles and in the absence of a strong external oxidant, the reaction can lead to the formation of nitroso derivatives. Current time information in Bangalore, IN. This occurs when the intermediate σH-adduct aromatizes through the elimination of a water molecule, involving the nitro group. Furthermore, subsequent reactions can lead to amino derivatives. Current time information in Bangalore, IN.

For this compound, it is plausible that similar transformations could occur. However, the steric hindrance from the C4-methyl group might influence the stability and subsequent reaction pathways of the σH-adducts, potentially altering the ratio of nitroso to other substitution products.

Reactant Nucleophile Product Type Reference
5-NitroisoquinolineAmide Anions6- and 8-Amidated Nitroisoquinolines Current time information in Bangalore, IN.
5-NitroisoquinolineUrea Derivatives6-Amidated Nitrosoisoquinolines Current time information in Bangalore, IN.

The nitro group of nitroisoquinolines is readily reduced to an amino group, which is a versatile functional group for further synthetic transformations.

The selective reduction of the nitro group in nitroisoquinolines to an amino group can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reagent is crucial to avoid the reduction of the heterocyclic ring. For instance, catalytic hydrogenation under acidic conditions can lead to the reduction of the pyridine (B92270) ring of the isoquinoline system. shahucollegelatur.org.in

For this compound, the same principles of selective reduction would apply. The presence of the methyl groups is not expected to significantly interfere with the reduction of the nitro group, although they may slightly influence the rate of reaction. A key consideration in the synthesis of related compounds is the selective reduction of the nitro group in the presence of other functional groups. researchgate.net

Starting Material Reducing Agent Product
5-NitroisoquinolineH₂/Pd-C5-Aminoisoquinoline (B16527)
This compoundH₂/Pd-C (predicted)5-Amino-1,4-dimethylisoquinoline

Reductive Transformations of the Nitro Group in Nitroisoquinolines

Partial Reduction to Nitroso or Hydrazine (B178648) Derivatives

The nitro group at the C5 position of this compound is a key functional group that can undergo various transformations, including partial reduction. The reduction of nitroarenes can yield a range of products depending on the reagents and reaction conditions. While complete reduction leads to the corresponding amine (5-amino-1,4-dimethylisoquinoline), carefully controlled conditions allow for the isolation of intermediate oxidation states such as nitroso and hydrazine derivatives.

Studies on the parent compound, 5-nitroisoquinoline, and its derivatives have demonstrated the feasibility of such partial reductions. For instance, the reaction of 5-nitroisoquinoline with anions of arylamines can lead to the formation of 2-nitroso-N-arylamines. researchgate.net Similarly, the reaction of 5-nitroisoquinoline with ureas under anhydrous conditions has been shown to produce 5-nitrosoisoquinoline-6-amine. mdpi.com These transformations proceed through a proposed mechanism involving a nucleophilic aromatic substitution of hydrogen (SNH), where the nitro group is subsequently reduced to a nitroso group. researchgate.netmdpi.com

Although direct studies on this compound are limited, the electronic environment of the nitro group is analogous to that in 5-nitroisoquinoline. Therefore, it is expected to undergo similar partial reduction reactions. The presence of the electron-donating methyl groups may slightly modulate the reactivity but the fundamental pathway to nitroso derivatives should remain accessible. The formation of hydrazine derivatives would typically require different reducing agents, often involving metallic catalysts or specific hydride reagents under controlled pH.

Reactivity of the Methyl Substituents at C1 and C4

The methyl groups at the C1 and C4 positions of the isoquinoline ring are not mere spectators. Their protons are activated by the adjacent aromatic system, particularly the C1-methyl group, which is alpha to the ring nitrogen, rendering them susceptible to a variety of reactions.

Oxidation Reactions at Alkyl Side Chains (e.g., Selenium Dioxide Oxidation of 1-methyl group in this compound)

The methyl groups on the isoquinoline nucleus can be selectively oxidized to aldehydes or carboxylic acids. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups on heteroaromatic rings. nih.govemporia.edu Research on related N-heterocycles, such as 2,4-dimethylquinoline, has shown that the methyl group at the position analogous to C1 (the 2-position in quinoline) is more susceptible to oxidation than the one at the C4-analogous position. nih.gov This preferential reactivity is attributed to the electronic influence of the ring nitrogen.

In the case of this compound, oxidation with selenium dioxide is expected to preferentially occur at the C1-methyl group to yield 4-methyl-5-nitroisoquinoline-1-carbaldehyde (B14009114). nih.gov The reaction mechanism involves an initial ene reaction followed by a nih.govresearchgate.net-sigmatropic rearrangement. emporia.edu The presence of tert-butyl hydroperoxide (TBHP) can facilitate the reaction under milder conditions and prevent over-oxidation to the carboxylic acid. researchgate.net Further oxidation, if desired, can convert the aldehyde to the corresponding carboxylic acid. emporia.edu

Functionalization through C-H Activation at Methyl Positions

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation to functionalize otherwise inert bonds. While extensive research has focused on the C-H activation of the isoquinoline core itself to build the heterocyclic system, researchgate.netacs.orgmdpi.comresearchgate.net the direct functionalization of the methyl substituents via C-H activation is a more specialized area.

The protons of the methyl groups, particularly at C1, are acidic enough to be involved in C-H activation/functionalization cascades. These reactions typically involve deprotonation or oxidative addition to a metal center, followed by reaction with an electrophile. Although specific examples for this compound are not prevalent in the literature, the principles of C-H activation on similar methyl-substituted azaarenes suggest that such transformations are feasible. These reactions could provide a direct route to introduce new carbon-carbon or carbon-heteroatom bonds at the methyl positions, expanding the synthetic utility of the molecule.

Condensation Reactions Involving Methyl Groups (e.g., Aldol condensations)

The activated nature of the C1-methyl group makes it a suitable participant in condensation reactions. The protons on this methyl group can be abstracted by a base to form a carbanion. This nucleophilic species can then attack carbonyl compounds, such as aldehydes or ketones, in a reaction analogous to an Aldol condensation.

This reactivity allows for the extension of the alkyl side chain and the introduction of new functional groups. For example, the condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a suitable base would be expected to yield a styryl-substituted isoquinoline. Such reactions are valuable for the synthesis of more complex derivatives with potential applications in materials science or medicinal chemistry. google.comgoogle.com The resulting α,β-unsaturated system can also serve as a handle for further synthetic modifications.

Electrophilic and Radical Reactions on the Isoquinoline Skeleton

The isoquinoline ring system can undergo electrophilic aromatic substitution, though it is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The position of substitution is dictated by the combined electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns in Dimethylnitroisoquinolines

In this compound, the directing effects of three substituents on the carbocyclic ring must be considered:

Nitro Group (at C5): This is a powerful deactivating group and a strong meta-director. It will direct incoming electrophiles to positions C6 and C8. mnstate.edu

Methyl Groups (at C1 and C4): These are activating groups and ortho-, para-directors. Their influence extends to the carbocyclic ring, though it is primarily focused on the pyridine ring.

Isoquinoline Nitrogen: The nitrogen atom deactivates the pyridine ring (positions C1 and C3) towards electrophilic attack, especially under acidic conditions where it becomes protonated. shahucollegelatur.org.in

Considering these factors, electrophilic attack on the carbocyclic ring is more favorable than on the pyridine ring. The powerful meta-directing effect of the C5-nitro group is generally dominant. Therefore, electrophilic substitution is most likely to occur at the C8 position . The C6 position is sterically hindered by the peri-relationship with the C5-nitro group. The C7 position is meta to the nitro group but does not receive the same level of activation as C8 might from the C1-methyl group through resonance stabilization of the intermediate sigma complex.

It is important to note that the reaction conditions can influence the outcome. For instance, oxidation of 5-nitroisoquinoline with KMnO₄ has been shown to affect the pyridine ring, leading to phthalimide, which indicates that under strongly oxidizing conditions, the pyridine ring is not inert. shahucollegelatur.org.in However, for typical electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation, substitution on the benzene ring at C8 is the predicted major outcome. masterorganicchemistry.comhu.edu.joyoutube.com

Radical Reactions and their Mechanistic Pathways in Isoquinoline Systems

Radical reactions provide a powerful tool for the functionalization of heteroaromatic compounds, including isoquinolines. The presence of the nitrogen atom in the isoquinoline ring influences the regioselectivity of radical attack. While general principles of radical addition to aromatic systems apply, the specific electronic nature of the isoquinoline nucleus and the effect of substituents play a crucial role in directing the reaction pathways.

In the context of isoquinoline systems, radical reactions can be initiated through various methods, including the use of radical initiators or photo-induced processes. For instance, the Minisci reaction, a well-established method for the C-H alkylation of heteroaromatic bases, often proceeds via a radical mechanism. researchgate.net Studies on the hydroxyl radical reactions of the parent compound, quinoline (B57606), have shown that the initial step involves the addition of the hydroxyl radical to the aromatic ring, forming OH adducts. nih.govacs.org The distribution of the final hydroxylated products is then determined by the subsequent chemistry of these adducts. nih.gov

For substituted isoquinolines, the position of radical attack is governed by both the inherent reactivity of the isoquinoline ring and the electronic effects of the substituents. Electron-withdrawing groups, such as the nitro group in this compound, are known to direct nucleophilic attack and can also influence the stability of radical intermediates. Conversely, electron-donating methyl groups can activate the ring towards electrophilic attack and stabilize adjacent radical centers.

Recent research has highlighted the use of radical cascade reactions for the synthesis of complex isoquinoline-containing scaffolds. nih.gov These reactions often involve the generation of a radical species that undergoes a series of intramolecular cyclizations and other transformations to build up the final molecular architecture. nih.gov While specific studies on radical reactions of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry in isoquinoline systems suggest that radical attack would likely occur at positions influenced by the combined electronic effects of the methyl and nitro substituents.

Ring Transformation and Ring-Opening Reactions

The isoquinoline ring system, while aromatic, can undergo ring transformation and ring-opening reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures. These reactions are often driven by the release of ring strain or the formation of more stable products.

Mechanistic Pathways for Isoquinoline Ring Scission

The scission of the isoquinoline ring can be achieved through various mechanistic pathways, including oxidative cleavage and reactions involving strong nucleophiles or electrophiles. Computational studies on the ring-opening and denitrogenation of isoquinoline in supercritical water have identified three potential reaction paths leading to the formation of 2-(2-oxoethyl)benzaldehyde. researchgate.net The rate-limiting step in the primary degradation pathway is the addition of a water molecule across the C1-N2 double bond. researchgate.net

Oxidative cleavage of the isoquinoline ring is another important transformation. For instance, the oxidation of isoquinoline with alkaline potassium permanganate (B83412) results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid and phthalic acid. shahucollegelatur.org.in The outcome of such oxidations can be highly dependent on the substituents present on the isoquinoline ring.

Recent synthetic methodologies have also explored ring scission as a strategic step in the synthesis of complex molecules. For example, a photocatalyzed single-atom insertion of indenes involves an aerobic ring scission to form dicarbonyl intermediates, which then undergo condensation and rearomatization to produce isoquinoline derivatives. researchgate.net

Impact of Substituents (Dimethyl and Nitro) on Ring Stability and Transformations

The presence of dimethyl and nitro substituents on the isoquinoline ring significantly impacts its stability and susceptibility to ring transformation reactions. The electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic attack and can facilitate nucleophilic attack. This is exemplified by the oxidation of 5-nitroisoquinoline, where the pyridine ring is preferentially oxidized, leaving the nitrated benzene ring intact. shahucollegelatur.org.in In contrast, the oxidation of 5-aminoisoquinoline leads to the cleavage of the benzene ring. shahucollegelatur.org.in

The methyl groups at the 1 and 4-positions are electron-donating and can influence the reactivity of the pyridine ring. The methyl group at the 1-position is particularly susceptible to oxidation. For example, treatment of this compound with selenium dioxide results in the selective oxidation of the 1-methyl group to an aldehyde, forming 4-methyl-5-nitroisoquinoline-1-carbaldehyde in good yield, while the 4-methyl group remains unreactive. thieme-connect.de This highlights the differential reactivity of the methyl groups based on their position on the isoquinoline nucleus.

The interplay of the electron-withdrawing nitro group and the electron-donating methyl groups in this compound creates a unique electronic environment that governs its reactivity. The nitro group enhances the electrophilicity of the carbocyclic ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of ring-opening reactions. At the same time, the methyl groups can direct electrophilic attack and stabilize intermediates in radical reactions.

The following table summarizes the influence of these substituents on the reactivity of the isoquinoline ring:

SubstituentPositionElectronic EffectImpact on Reactivity
Nitro5Electron-withdrawingDeactivates the benzene ring towards electrophilic attack; directs nucleophilic attack; influences the site of oxidative cleavage.
Methyl1Electron-donatingActivates the pyridine ring; susceptible to oxidation.
Methyl4Electron-donatingActivates the pyridine ring.

Derivatization and Functional Group Interconversions of 1,4 Dimethyl 5 Nitroisoquinoline

Transformations of the Nitro Group

The electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the isoquinoline (B145761) ring system and serves as a versatile handle for introducing various functional groups.

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 5-amino-1,4-dimethylisoquinoline. This conversion is a critical step for further derivatization, such as in the synthesis of potential antimalarial drugs. sigmaaldrich.com The resulting aminoisoquinolines are valuable intermediates for a variety of subsequent reactions.

Commonly employed methods for the reduction of nitroarenes can be applied here, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and efficient method.

Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective for this transformation.

The choice of reducing agent can be crucial to avoid the reduction of the isoquinoline ring itself. The resulting 5-aminoisoquinoline (B16527) derivatives are key precursors for diazotization reactions. mdpi.com

Following the reduction of the nitro group to an amine, the resulting 5-amino-1,4-dimethylisoquinoline can be converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures.

The resulting diazonium salt is a highly versatile intermediate that can be readily displaced by a variety of nucleophiles, most notably halides, in what is known as the Sandmeyer reaction. This two-step sequence allows for the introduction of halogens at the C5 position:

5-Bromo-1,4-dimethylisoquinoline: Treatment of the diazonium salt with copper(I) bromide (CuBr). mdpi.com

5-Chloro-1,4-dimethylisoquinoline: Treatment with copper(I) chloride (CuCl).

5-Iodo-1,4-dimethylisoquinoline: Treatment with potassium iodide (KI).

This pathway is significant as it introduces a halogen atom that can subsequently participate in various cross-coupling reactions.

Functionalization of the Methyl Groups

The two methyl groups at the C1 and C4 positions present opportunities for building more complex molecular architectures through oxidation or conversion to unsaturated side chains.

Selective oxidation of the methyl groups can lead to the formation of aldehydes and carboxylic acids. Research has shown that the C1-methyl group is more susceptible to oxidation than the C4-methyl group due to the electronic influence of the ring nitrogen.

A notable example is the treatment of 1,4-dimethyl-5-nitroisoquinoline with selenium dioxide (SeO₂), which selectively oxidizes the C1-methyl group to yield 4-methyl-5-nitroisoquinoline-1-carbaldehyde (B14009114) in a 71% yield, demonstrating the unreactive nature of the C4-methyl group under these conditions. thieme-connect.de

Table 1: Selective Oxidation of this compound

Starting MaterialReagentProductYieldReference
This compoundSelenium dioxide (SeO₂)4-Methyl-5-nitroisoquinoline-1-carbaldehyde71% thieme-connect.de

Further oxidation of the resulting aldehyde or direct, more vigorous oxidation of the methyl group can produce the corresponding carboxylic acid, 4-methyl-5-nitroisoquinoline-1-carboxylic acid.

The conversion of the methyl groups into unsaturated side chains like vinyl or ethynyl (B1212043) groups would significantly expand the synthetic utility of the this compound scaffold. While direct methods for this transformation on this specific molecule are not widely reported, general strategies for the functionalization of benzylic positions can be considered.

One potential pathway involves a two-step sequence:

Benzylic Halogenation: Radical bromination of a methyl group using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator to form a bromomethyl derivative.

Elimination/Coupling: The resulting bromomethylisoquinoline could then undergo base-induced elimination to form a vinyl group. Alternatively, it could be used in various coupling reactions, such as a Wittig reaction (after conversion to a phosphonium (B103445) salt) to generate an olefin, or a Sonogashira coupling (if converted to a terminal alkyne) to introduce an acetylenic side chain.

These transformations would provide valuable handles for further diversification, for instance, through polymerization or click chemistry reactions.

Cross-Coupling and Other Metal-Catalyzed Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.gr For this compound, these reactions can be employed after initial functionalization.

If a halogen atom is introduced at the C5 position via diazotization (as described in 4.1.2), the resulting 5-halo-1,4-dimethylisoquinoline becomes a suitable substrate for a range of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to introduce a new vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond. eie.gr

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The strongly electron-withdrawing nitro group can influence the reactivity of the substrate in these coupling reactions. Additionally, direct C-H activation is an emerging strategy that could potentially functionalize the isoquinoline core without the need for pre-installed halides, although this would require careful control of regioselectivity. The development of such methods for this specific scaffold remains an area of active research.

Suzuki-Miyaura Coupling for Arylation of Substituted Isoquinolines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures. researchgate.netmdpi.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.comorganic-chemistry.org While direct Suzuki-Miyaura coupling on this compound is not feasible, its halo-substituted derivatives are excellent substrates for this transformation.

For this reaction to proceed, the this compound scaffold must first be halogenated (e.g., brominated or chlorinated) at a specific position. This halo-derivative can then be coupled with a variety of arylboronic acids to introduce diverse aryl substituents onto the isoquinoline core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be adapted for different substrates, including electron-rich and electron-poor arylboronic acids. researchgate.netrsc.org Microwave-assisted protocols have been shown to shorten reaction times significantly. mdpi.com The versatility of this method allows for the synthesis of a wide array of novel aryl-substituted isoquinoline derivatives. researchgate.net

Table 1: Examples of Arylboronic Acids for Suzuki-Miyaura Coupling
Arylboronic AcidPotential Coupled Product Structure (Hypothetical, at C-8)Significance of Introduced Group
Phenylboronic acidStructure of 8-Phenyl-1,4-dimethyl-5-nitroisoquinolineIntroduces a basic phenyl group, modifying steric and electronic properties.
4-Methoxyphenylboronic acidStructure of 8-(4-Methoxyphenyl)-1,4-dimethyl-5-nitroisoquinolineAdds an electron-donating methoxy (B1213986) group, potentially influencing biological interactions.
3-Pyridylboronic acidStructure of 1,4-Dimethyl-5-nitro-8-(pyridin-3-yl)isoquinolineIncorporates a heteroaromatic pyridine (B92270) ring, which can act as a hydrogen bond acceptor.
2-Thienylboronic acidStructure of 1,4-Dimethyl-5-nitro-8-(thiophen-2-yl)isoquinolineIntroduces a thiophene (B33073) ring, a common pharmacophore in medicinal chemistry.

Amination Reactions (e.g., Buchwald-Hartwig, Vicarious Nucleophilic Amination)

The introduction of amino groups to the isoquinoline scaffold can be achieved through several powerful methods, fundamentally altering the compound's chemical properties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. organic-chemistry.orgsci-hub.cat It facilitates the coupling of aryl halides or triflates with a wide range of primary and secondary amines. organic-chemistry.orgnih.gov Similar to the Suzuki-Miyaura coupling, this reaction requires a pre-halogenated this compound derivative. The development of specialized phosphine (B1218219) ligands has dramatically expanded the scope of this reaction, enabling the amination of even less reactive aryl chlorides under relatively mild conditions. sci-hub.catnih.gov

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: Unlike catalyst-driven cross-coupling reactions, VNS allows for the direct amination of electron-deficient aromatic rings, such as nitroquinolines, without the need for a leaving group. researchgate.netmdpi.com The nitro group at the C-5 position strongly activates the isoquinoline ring for nucleophilic attack, particularly at the positions ortho and para to it (C-6 and C-8). The reaction typically employs a nucleophile containing a leaving group on the nucleophilic atom, such as 4-amino-1,2,4-triazole (B31798) or 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMSO. researchgate.netresearchgate.net This method provides a direct and efficient route to amino-substituted derivatives of this compound. For instance, amination of 5-nitroquinoline (B147367) with TMHI occurs regioselectively at the ortho position (C-6). researchgate.net

Table 2: Comparison of Amination Methodologies for Nitroisoquinolines
MethodStarting Material RequirementKey ReagentsTypical Position of AminationReference
Buchwald-Hartwig AminationHalo-substituted isoquinolinePd catalyst, phosphine ligand, base, aminePosition of the halogen organic-chemistry.org, sci-hub.cat
Vicarious Nucleophilic Amination (VNS)Nitro-activated isoquinolineAminating agent (e.g., 4-amino-1,2,4-triazole, TMHI), strong base (e.g., t-BuOK)Ortho/para to the nitro group (e.g., C-6, C-8) researchgate.net, researchgate.net
SNH AmidationNitro-activated isoquinolineAmide anion, oxidant (or internal)Various positions depending on conditions mdpi.com

C-H Functionalization for Further Derivatization

Direct C-H functionalization has emerged as a powerful and "green" synthetic strategy that avoids the need for pre-functionalized starting materials like organic halides. semanticscholar.org This approach enhances atom and step economy. For heterocyclic compounds like quinolines, C-H activation is often directed by converting the quinoline (B57606) to its corresponding N-oxide. semanticscholar.org

In the case of this compound, conversion to the N-oxide would activate C-H bonds for palladium-catalyzed reactions. This strategy has been successfully used for the C-2 alkenylation of quinoline N-oxides with various acrylates and for C-2 arylation with aryl tosylates. semanticscholar.org Another relevant method is the oxidative C-H/C-H coupling of quinolines with unactivated arenes, which can be achieved using a palladium catalyst in the presence of an oxidant like silver carbonate. semanticscholar.org The electronic and steric effects of the existing methyl and nitro groups on the this compound N-oxide would play a critical role in determining the regioselectivity of these C-H functionalization reactions.

Synthesis of Polycyclic and Fused Ring Systems from this compound Precursors (e.g., Pyrroloisoquinolines)

The this compound core serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems such as pyrroloisoquinolines. These structures are of significant interest due to their presence in various biologically active natural products. d-nb.info

An efficient two-step method has been developed for the synthesis of pyrroloquinolines starting from nitroquinolines. researchgate.net This strategy can be directly applied to this compound.

Vicarious Nucleophilic Substitution (VNS): The precursor is first treated with a carbanion precursor suitable for cyclization, such as 4-chlorophenoxyacetonitrile, in the presence of a strong base like potassium tert-butoxide. The nitro group at C-5 directs the substitution to an adjacent position, likely C-6, to yield an intermediate with a cyanomethyl group. researchgate.net

Reductive Cyclization: The intermediate from the VNS step is then subjected to catalytic hydrogenation. This single step accomplishes both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization of the newly formed amine onto the nitrile group, leading to the formation of the fused pyrrole (B145914) ring. This sequence would transform this compound into a dimethyl-substituted pyrrolo[3,2-f]isoquinoline. researchgate.net

This synthetic route provides an elegant and efficient pathway from a relatively simple nitroisoquinoline precursor to complex polycyclic systems. researchgate.net

Computational and Theoretical Investigations of 1,4 Dimethyl 5 Nitroisoquinoline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. explorationpub.cominpressco.com For a molecule like 1,4-dimethyl-5-nitroisoquinoline, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.netresearchgate.net

This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is a critical starting point for all other computational analyses. Energy profiles, mapping the energy of the molecule as a function of specific geometric parameters (e.g., the rotation around a bond), can also be generated to identify conformational isomers and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for a Nitroisoquinoline System (Hypothetical Data for this compound based on related structures)

ParameterValue
C1-N2 Bond Length (Å)1.37
C4-C4a Bond Length (Å)1.42
C5-N(O2) Bond Length (Å)1.48
C1-C8a-N2-C3 Dihedral Angle (°)0.0
Total Energy (Hartree)-725.12345

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, though at a significantly higher computational cost than DFT. For a molecule of the size of this compound, high-accuracy calculations like CCSD(T) would be computationally demanding but could provide benchmark data for its electronic energy and properties. These methods are often used to validate the results obtained from more cost-effective DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. science.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netschrodinger.comnist.gov A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The methyl groups, being weakly electron-donating, would slightly raise the energy of the HOMO. A study on 5-nitroisoquinoline (B18046), for instance, calculated the HOMO-LUMO energies, providing insight into its electronic transitions and reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Nitroisoquinoline System (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-7.50
LUMO-2.80
HOMO-LUMO Gap 4.70

Note: This table is illustrative and contains hypothetical data. The specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.deresearchgate.netwisc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis would reveal the nature of the C-N, C-C, and C-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms. It would also quantify the delocalization of electron density from the isoquinoline (B145761) ring to the nitro group, a key factor in its electronic properties and reactivity. The analysis of donor-acceptor interactions within the molecule can provide quantitative information about intramolecular charge transfer. researchgate.netrsc.org

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult or impossible to observe experimentally.

Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For example, modeling the nitration of isoquinoline has provided insights into the reaction intermediates and preferred sites of attack. dtic.mil A similar approach for this compound could predict its reactivity towards different reagents and help in designing synthetic routes. These calculations would involve optimizing the geometries of the reactants, products, and the transition state connecting them, and then calculating their relative energies to determine the reaction's feasibility and kinetics. nih.gov

Prediction of Regioselectivity and Stereoselectivity

Computational methods are instrumental in predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, on heterocyclic systems. nih.govnih.govrsc.org For substituted isoquinolines, predicting where a new substituent will attach is crucial for synthetic planning.

Regioselectivity: The regioselectivity of electrophilic aromatic substitution (EAS) reactions is largely governed by the electron density at different positions on the aromatic rings. For this compound, the existing methyl groups are electron-donating, tending to activate the ring towards electrophilic attack, while the nitro group is strongly electron-withdrawing and deactivating. Computational approaches can quantify these effects to predict the most likely site of reaction.

Methods for predicting regioselectivity include:

Analysis of Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic positions, which are most susceptible to electrophilic attack. For many heteroaromatic systems, visual inspection of the computed HOMO can successfully rationalize the observed regioselectivity. researchgate.net

Calculated NMR Chemical Shifts: A strong correlation has been found between the calculated ¹³C and/or ¹H NMR chemical shifts and the regiochemical outcome of EAS reactions. The position with the lowest calculated chemical shift is often the most electron-rich and, therefore, the most reactive site. researchgate.net

Proton Affinities: Calculating the proton affinity for each potential reaction site is a robust method. The site with the highest proton affinity (lowest free energy upon protonation) is identified as the most nucleophilic center and the most probable site of substitution. nih.govd-nb.info This method has been successfully applied to a vast range of heteroaromatic systems. rsc.org

In the context of nucleophilic substitution, such as the SNH (Substitution Nucleophilic Hydrogen) amidation of 5-nitroisoquinoline, computational modeling of reaction intermediates can help explain the observed preference for attack at specific positions (e.g., C6 or C8). dtic.milmdpi.com These calculations can reveal the stability of intermediates and transition states, guiding the prediction of the major product.

Stereoselectivity: Predicting stereoselectivity involves calculating the energy of transition states leading to different stereoisomers. nih.govnih.gov For reactions involving this compound that could generate chiral centers, computational models can determine which diastereomeric transition state is lower in energy, thus predicting the major stereoisomer formed. chemrxiv.orghokudai.ac.jp Techniques like Quantum-Guided Molecular Mechanics (Q2MM) automate the generation of reaction-specific force fields to perform rapid and accurate conformational sampling of transition states, allowing for the prediction of enantiomeric excess. nih.gov The accuracy of these predictions relies on identifying the correct, lowest-energy transition state structures on the potential energy surface.

Solvent Effects in Reaction Mechanisms

Solvents can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. rsc.orgnumberanalytics.com Computational chemistry models these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For instance, calculations can show how polar solvents might stabilize charged intermediates or transition states more effectively than non-polar solvents, thereby altering the reaction's energy barrier. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. rsc.org This level of detail is crucial when solvent molecules are directly involved in the reaction mechanism or form strong, specific interactions with the solute.

For reactions involving nitroisoquinolines, computational studies incorporating solvent effects can explain changes in reaction pathways. For example, in the SNH amidation of 5-nitroisoquinoline, the presence of small amounts of water in the solvent (DMSO) was found to dramatically shift the regioselectivity of the reaction from position C6 to C8. mdpi.com This is rationalized computationally by considering that hydrated reactant anions are bulkier and experience steric hindrance at the C6 position, favoring attack at the more accessible C8 position. mdpi.com

Table 1: Computational Approaches to Modeling Solvent Effects
Model TypeDescriptionTypical ApplicationAdvantagesLimitations
Implicit (Continuum) Models (e.g., PCM, IEFPCM)Solvent is treated as a continuous dielectric medium.Calculating bulk electrostatic effects on reaction energies and spectra. nih.govComputationally efficient; good for general polarity effects.Does not account for specific interactions like hydrogen bonds.
Explicit ModelsIndividual solvent molecules are included in the simulation box around the solute.Studying reactions where solvent molecules have a direct role or form specific H-bonds. rsc.orgHigh accuracy; captures specific solute-solvent interactions.Computationally very expensive; requires extensive sampling.

Spectroscopic Property Prediction and Interpretation

Computational methods are essential for predicting and interpreting the spectra of molecules, providing a direct link between molecular structure and experimental data.

Computational NMR and IR/Raman Spectra Prediction and Analysis

NMR Spectra: Density Functional Theory (DFT) is a powerful tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These calculations are invaluable for:

Structure Verification: Comparing calculated shifts with experimental data helps confirm the proposed structure.

Signal Assignment: Theoretical spectra provide an unambiguous assignment of signals to specific atoms, which can be challenging in complex molecules. chemicalbook.com

Conformational Analysis: NMR chemical shifts are sensitive to the molecule's conformation, and calculations can help identify the dominant conformer in solution. mdpi.com

Studies on related compounds show that DFT calculations, often using the B3LYP functional, can reproduce experimental ¹H and ¹³C NMR data with high accuracy. researchgate.net

IR/Raman Spectra: The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry. faccts.de After obtaining the optimized geometry of this compound, a frequency calculation is performed. This yields the vibrational frequencies and their corresponding intensities (IR) or activities (Raman). scm.comspectroscopyonline.com A study on the parent 5-nitroisoquinoline used DFT calculations (B3LYP/6-311++G(d,p)) to assign the observed bands in its experimental IR and Raman spectra, demonstrating excellent agreement between theory and experiment. researchgate.net Such an analysis for this compound would allow for the detailed assignment of vibrational modes associated with the isoquinoline core, the methyl groups, and the nitro group.

Table 2: Predicted vs. Experimental Vibrational Frequencies for 5-Nitroisoquinoline (Illustrative)
Vibrational ModeExperimental FT-IR (cm⁻¹) researchgate.netExperimental FT-Raman (cm⁻¹) researchgate.netCalculated (B3LYP) (cm⁻¹) researchgate.netAssignment researchgate.net
ν(C-H)308230813085Aromatic C-H stretch
ν_as(NO₂)153015311530Asymmetric NO₂ stretch
ν_s(NO₂)135513551352Symmetric NO₂ stretch
Ring Skeletal103210331032Ring breathing mode

Note: This table shows data for the parent compound 5-nitroisoquinoline to illustrate the methodology and expected accuracy.

UV-Vis Absorption and Emission Properties Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic transitions that give rise to UV-Vis absorption and emission spectra. spectroscopyonline.com By calculating the excitation energies from the ground state to various excited states, one can predict the maximum absorption wavelength (λ_max). researchgate.netrsc.org

For a molecule like this compound, TD-DFT calculations can identify the nature of the electronic transitions. Often in nitroaromatic compounds, the lowest energy transitions are π → π* or intramolecular charge transfer (ICT) transitions. rsc.org A computational study on 5-substituted isoquinolines, including 5-nitroisoquinoline, used TD-DFT to calculate their UV-Vis spectra, finding good agreement with experimental results recorded in benzene (B151609). researchgate.net Such calculations also allow for the investigation of solvatochromism—the change in absorption or emission wavelength with solvent polarity—by incorporating implicit solvent models. nih.gov

Table 3: Experimental and Calculated UV-Vis Absorption Maxima (λ_max) for 5-Nitroisoquinoline in Benzene
Experimental λ_max (nm) researchgate.netCalculated λ_max (nm) researchgate.netTransition Type (Predicted)
329325π → π
255250π → π
222219π → π*

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. longdom.orgmdpi.com By simulating the motions of atoms over time, MD provides detailed insights into the conformational landscape of a molecule and its interactions with its environment. mdpi.com

For a relatively rigid molecule like this compound, MD simulations are particularly useful for:

Conformational Flexibility: While the isoquinoline core is planar, MD simulations can explore the rotational freedom of the methyl groups and the nitro group, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Solvent Interactions: Using an explicit solvent model (e.g., a box of water or DMSO molecules), MD simulations can reveal how solvent molecules arrange themselves around the solute. This can highlight specific interactions, such as hydrogen bonding between a protic solvent and the nitro group's oxygen atoms or the isoquinoline's nitrogen atom.

Intermolecular Interactions: MD can be used to simulate the interaction of this compound with other molecules, such as biological macromolecules (proteins, DNA) or other small molecules. By analyzing the simulation trajectory, one can identify stable binding modes, calculate binding energies, and understand the key non-covalent interactions (e.g., π-π stacking, hydrophobic interactions, hydrogen bonds) that govern molecular recognition. biorxiv.orgnih.gov The stability of docked complexes is often evaluated by monitoring root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation. mdpi.com

These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. researchgate.net

Advanced Non Biological Chemical Applications of 1,4 Dimethyl 5 Nitroisoquinoline and Its Derivatives

Material Science Applications

The unique electronic characteristics of the isoquinoline (B145761) ring system, particularly when functionalized with electron-withdrawing groups like the nitro group, make it a promising candidate for various applications in material science.

Conductive and Organic Electronic Materials

The development of organic semiconductors is a rapidly growing field, driven by the demand for flexible and wearable electronics. Nitro-substituted aromatic compounds, including nitroisoquinolines, are of interest in this area. The electron-withdrawing nature of the nitro group can enhance charge transport properties, a critical factor for semiconductor performance chem960.com. While direct studies on the conductivity of 1,4-dimethyl-5-nitroisoquinoline are scarce, related nitroaromatic compounds are explored for their potential in organic electronics chem960.com. For instance, 4-nitroisoquinoline (B1589690) is noted for its utility in producing advanced materials for sectors like optoelectronics chem960.com. The presence of the nitro group generally improves the electron-accepting capabilities of the molecule, which is a desirable trait for n-type organic semiconductors.

Molecular photosensitizers based on other heterocyclic cores have been synthesized to feature donor and acceptor groups, which alters the energy levels and makes them attractive for photovoltaic applications acs.org. This principle of tuning electronic properties through substitution is directly applicable to the isoquinoline framework.

Optical Materials and Electrochromic Systems

Isoquinoline derivatives are investigated for their potential in optical materials. The UV absorption spectrum of isoquinoline itself is similar to naphthalene (B1677914) and quinoline (B57606) and displays a bathochromic shift (a shift to longer wavelengths) in acidic solutions thieme-connect.de. The introduction of substituents can further modify these optical properties.

Nitroaromatic compounds are known to be toxic, which is a significant environmental concern researchgate.net. However, this reactivity also makes them valuable precursors for creating a wide range of materials researchgate.net. The nitro group in compounds like 5-nitroisoquinoline (B18046) makes the molecule a versatile precursor for various valuable products, including dyes researchgate.net. Research into the zinc(II) halide complexes of 5-nitroisoquinoline provides insights into how its electronic structure and, by extension, its optical properties are altered upon coordination with metal ions researchgate.net. Such studies are fundamental for the development of new optical materials where properties can be tuned by external stimuli.

Sensor Development Based on Isoquinoline Scaffolds

The isoquinoline scaffold is a highly effective platform for the development of chemical sensors, particularly fluorescent sensors for metal ions. acs.orgacs.org The design of these sensors often involves attaching a chelating unit to the isoquinoline core, which acts as the fluorophore.

For example, ligands derived from isoquinoline, such as 1-isoTQEN and 3-isoTQEN, have been synthesized and shown to act as fluorescent sensors for zinc ions (Zn²⁺). acs.orgnih.gov Compared to their quinoline-based counterparts, these isoquinoline derivatives exhibit enhanced fluorescence intensity and a red shift in their excitation and emission wavelengths upon binding to zinc. acs.orgnih.gov This improvement is attributed to an energy-transfer mechanism between adjacent isoquinoline rings. acs.orgnih.gov Importantly, these isoquinoline-based sensors also demonstrate an improved ability to discriminate between Zn²⁺ and Cadmium (Cd²⁺) ions. acs.orgnih.gov

Another study explored isoquinoline-1,3-dione derivatives as ionophores in polymeric membrane electrodes for the potentiometric detection of silver(I) ions. srce.hr These sensors showed high selectivity for silver ions, even in the presence of interfering ions like mercury(II), and exhibited a linear response over a wide concentration range. srce.hr The development of these sensors highlights the versatility of the isoquinoline framework in creating highly selective and sensitive analytical tools. srce.hr

Sensor DerivativeTarget IonSensing MechanismKey Findings
1-isoTQEN / 3-isoTQENZn²⁺Fluorescence EnhancementEnhanced intensity, red-shifted emission, improved Zn²⁺/Cd²⁺ discrimination. acs.orgnih.gov
Isoquinoline-1,3-dione derivativesAg⁺Potentiometric ResponseHigh selectivity, wide linear range, no interference from Hg²⁺. srce.hr

Applications in Dyes and Pigments

The aromatic and heterocyclic nature of isoquinoline makes it an excellent chromophore (the part of a molecule responsible for its color). The color and photophysical properties of these dyes can be finely tuned by chemical modification.

Chromophore Design and Synthesis

The synthesis of isoquinoline-based dyes involves various organic reactions to introduce or modify substituents on the isoquinoline core. organic-chemistry.org The presence of a nitro group, as in 5-nitroisoquinoline, is particularly significant as it is a strong electron-withdrawing group that can act as a powerful modulator of the molecule's electronic and optical properties. This makes nitroisoquinolines valuable intermediates in the synthesis of dyes. chem960.comresearchgate.net

For instance, imidazo[5,1-a]isoquinoline (B3349720) has been synthesized as a precursor for near-infrared (NIR) dyes, which are valuable in the biomedical field researchgate.net. The synthesis often starts from isoquinoline itself, which undergoes reactions to build more complex, conjugated systems researchgate.net. The strategic placement of donor and acceptor groups within the molecular structure is a key principle in designing dyes with specific absorption and emission characteristics acs.org.

Several synthetic routes to functionalized isoquinolines are well-established, including the Bischler-Napieralski and Pictet-Spengler syntheses, which provide access to a wide variety of derivatives that can serve as dye precursors. pharmaguideline.com

Photophysical Properties of Isoquinoline-based Dyes

The photophysical properties of a dye, such as its absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift (the difference between the maximum absorption and emission wavelengths), determine its suitability for specific applications. For isoquinoline-based dyes, these properties are highly dependent on the substitution pattern.

Computational and experimental studies on 5-substituted isoquinolines (including 5-nitroisoquinoline) have been conducted to understand their vibrational and electronic spectra researchgate.net. The recorded UV-visible spectra of these compounds in benzene (B151609) show three distinct absorption maxima researchgate.net. The introduction of different functional groups leads to predictable shifts in these absorption bands.

The development of fluorescent dyes with large Stokes shifts is particularly important for applications in optical microscopy to avoid signal interference uni-goettingen.de. While specific data for this compound is limited, the general principles of dye design suggest that its photophysical properties would be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The nitro group, in particular, often leads to a red-shift in the absorption and emission spectra and can influence the quantum yield of fluorescence. Research on related nitro-substituted heterocycles provides a foundation for predicting and harnessing these properties in novel dye applications. mdpi.comresearchgate.net

Catalysis and Ligand Design

The unique electronic and steric properties of the this compound scaffold make it an intriguing candidate for applications in catalysis and ligand design. The presence of a basic nitrogen atom within the aromatic ring, coupled with the electron-withdrawing nitro group and the steric influence of the two methyl groups, provides a versatile platform for both metal coordination and organocatalytic applications.

Metal Complexation and Coordination Chemistry

The isoquinoline nucleus is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The specific substitution pattern of this compound—featuring a strongly electron-withdrawing nitro group and two methyl substituents—significantly modulates its coordination behavior compared to the parent isoquinoline.

Research into related nitroaromatic heterocyclic compounds, such as 5-nitroquinoline (B147367) and 5-nitroisoquinoline, has demonstrated their ability to act as ligands for metal ions. Studies on the zinc(II) halide complexes of 5-nitroisoquinoline revealed that the ligand coordinates to the zinc(II) ion through both its ring nitrogen atom and one of the oxygen atoms of the nitro group, acting as a bidentate ligand. researchgate.net This dual coordination is a key feature that would likely be retained in this compound, allowing it to form stable chelate rings with metal centers. The formation of such complexes can be influenced by the solvent and the specific metal halide used. researchgate.net

The presence of the 1- and 4-methyl groups introduces steric hindrance around the nitrogen atom and the adjacent C-4 position. This steric bulk can influence the geometry of the resulting metal complexes, potentially forcing specific coordination angles and creating unique catalytic pockets.

Metal-nitrosyl complexes, which involve the binding of nitric oxide (NO) to a metal center, are another area of relevance. nih.govresearchgate.netyoutube.com The electronic properties of ligands are crucial in stabilizing these complexes. The electron-withdrawing nature of the 5-nitro group in this compound could influence the electronic structure and reactivity of nitrosyl complexes formed with metals like iron, ruthenium, or osmium. nih.gov While direct studies on nitrosyl complexes of this specific ligand are not available, the principles of ligand electronic effects on metal-nitrosyl bonding are well-established.

The coordination chemistry of isoquinoline derivatives extends to the formation of organometallic complexes, such as those with rhodium(III) and ruthenium(II). mdpi.comnih.gov For instance, a 5-nitro-8-hydroxyquinoline-proline hybrid has been successfully used to synthesize Rh(η⁵-C₅Me₅) and Ru(η⁶-p-cymene) complexes. mdpi.comnih.gov This suggests that this compound could also serve as a ligand in organometallic chemistry, with the potential to influence the catalytic activity of the metallic center through its combined steric and electronic profile.

Organic Catalysis and Organocatalyst Design (e.g., Isoquinoline as a catalyst)

Isoquinoline and its derivatives have emerged as privileged scaffolds in the field of organocatalysis. researchgate.netau.dk They can be activated to participate in a variety of asymmetric transformations, often leading to the synthesis of complex, enantioenriched molecules. researchgate.netmdpi.com The development of axially chiral isoquinoline N-oxides, for example, has produced promising chiral ligands and organocatalysts. acs.org

In the context of this compound, the nitro group's strong electron-withdrawing effect is particularly significant. This effect deactivates the aromatic system, making it more susceptible to nucleophilic attack. This property is exploited in enantioselective dearomatization reactions. For instance, in anion-binding catalysis, isoquinolines are activated by forming isoquinolinium salts, which then react with nucleophiles. mdpi.comrsc.org Research has shown that a nitro group on the isoquinoline ring is tolerated in such reactions and can even lead to products with high enantioselectivity. acs.org However, in some cases, the nitro group itself can interact with the catalyst, for example, a thiourea-based catalyst, which could potentially disrupt the desired catalytic cycle or lower the enantioselectivity. rsc.org

The general strategies for organocatalysis involving isoquinolines include:

Enamine and Iminium Catalysis: Chiral amines are used to form enamines or iminium ions with substrates, enabling a wide range of asymmetric reactions. researchgate.net

Anion-Binding Catalysis: Chiral thiourea (B124793) or other hydrogen-bond donor catalysts can activate isoquinolinium salts toward nucleophilic attack, as seen in Reissert-type reactions. mdpi.comrsc.org

Chiral Phosphoric Acid Catalysis: These catalysts have been employed for the atroposelective Pictet-Spengler reaction to synthesize axially chiral tetrahydroisoquinolines. acs.org

While this compound itself has not been explicitly reported as an organocatalyst, its structural features suggest it could be a valuable precursor or scaffold for designing new catalysts. The methyl groups provide steric bulk that could be exploited to create specific chiral environments, while the nitro group's electronic influence is key to activating the isoquinoline core.

Analytical Reagents and Separation Science

The structural characteristics of this compound also suggest its potential utility in analytical chemistry, particularly as a complexing agent for metal ions and in the development of stationary phases for chromatography.

Use as Complexing Agents or Precipitants for Noble Metals and Other Ions

Derivatives of quinoline and isoquinoline have a long history of use as analytical reagents for the detection and separation of metal ions. jst.go.jp 8-Quinolinol (oxine) and its derivatives, for example, are well-known chelating agents that form stable, often colored or precipitating, complexes with a wide range of metal ions. jst.go.jp

The ability of 5-nitroisoquinoline to form complexes with zinc(II) has been established, indicating its potential as a complexing agent. researchgate.net This complex-forming ability is often pH-dependent and can be exploited for selective precipitation or extraction. Isoquinoline alkaloids have also been shown to interact with and chelate biologically important metals like iron and copper. mdpi.com

Given these precedents, this compound could potentially serve as a selective precipitant or complexing agent for certain metal ions. The key features contributing to this potential are:

The Isoquinoline Nitrogen: Acts as a primary coordination site.

The Nitro Group: The oxygen atoms can participate in chelation, as seen in its zinc complexes, enhancing binding affinity and selectivity. researchgate.net

The Aromatic System: Can engage in π-stacking interactions, which may be useful in recognizing and binding specific analytes.

The selectivity for particular metal ions would be governed by the specific geometry and electronic environment created by the dimethyl and nitro substituents. While no direct applications of this compound for this purpose have been documented, its structure is analogous to other successful analytical reagents.

Stationary Phases in Chromatography

The separation of basic compounds like alkaloids often presents challenges in reversed-phase high-performance liquid chromatography (HPLC) due to unwanted interactions with residual silanol (B1196071) groups on silica-based stationary phases, leading to poor peak shape and tailing. nih.govmdpi.com This has driven the development of specialized stationary phases designed to improve the analysis of such molecules.

Isoquinoline-based structures could be incorporated into stationary phases for chromatography in several ways. The aromatic and polar functionalities of this compound make it a candidate for creating stationary phases with unique selectivity. Aromatic stationary phases are known to provide π-π interactions, which are useful for separating aromatic analytes. nih.gov

Recent developments in separation science for isoquinoline alkaloids include:

Monolithic Columns: These columns have a unique porous structure that allows for faster flow rates and efficient separation of isoquinoline alkaloids from complex mixtures. mdpi.com

Positively Charged Stationary Phases: A C18 stationary phase with a partial positive charge has shown excellent performance in the preparative separation of isoquinoline alkaloids, yielding good peak shapes and high loading capacity. sci-hub.se

Aromatic Stationary Phases for SFC: In supercritical fluid chromatography (SFC), stationary phases functionalized with aromatic ligands like aniline (B41778) and 1-aminonaphthalene have demonstrated unique retention mechanisms involving hydrogen bonding, π-π, dipole-dipole, and cation exchange interactions, proving effective for separating isoquinoline alkaloids. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1,4-Dimethyl-5-nitroisoquinoline, and how do reaction conditions influence yield?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : Introduce methyl groups via palladium-catalyzed coupling reactions using aryl halides and methylboronic acids. Optimize catalyst loading (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%) and solvent systems (e.g., DMF or THF) to enhance regioselectivity .
  • Nitro Group Installation : Use nitration protocols (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC.
  • Yield Optimization : Vary base (e.g., K₂CO₃ vs. Cs₂CO₃) and reaction time (12–24 hrs). For example, a 72% yield was reported for analogous isoquinoline nitro derivatives under inert atmospheres .

Table 1 : Synthetic Route Comparison

MethodCatalystSolventTemp (°C)Yield (%)
Suzuki-MiyauraPdCl₂(PPh₃)₂DMF8065–70
Direct NitrationHNO₃/H₂SO₄H₂SO₄0–550–55

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). Key signals:
  • Methyl groups: δ 2.5–3.0 ppm (singlet, 6H for 1,4-dimethyl).
  • Aromatic protons: δ 7.5–8.5 ppm (split patterns confirm isoquinoline backbone) .
    • IR Spectroscopy : Identify nitro (N-O stretch at ~1520 cm⁻¹) and C-H aromatic stretches (~3050 cm⁻¹).
    • Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm). Purity >95% is recommended for publication .

Advanced Research Questions

Q. What computational models predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Software: Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (nitro group) for nucleophilic attack predictions.
  • Reactivity Trends : Compare with analogous compounds (e.g., 4-Nitroisoquinoline) to validate computational results against experimental data .

Q. How do steric and electronic effects of methyl and nitro substituents influence reactivity in heterocyclic transformations?

Methodological Answer:

  • Steric Effects : Use X-ray crystallography to analyze substituent spatial arrangements. Methyl groups at 1,4-positions may hinder π-π stacking.
  • Electronic Effects : Conduct Hammett studies to quantify substituent impacts on reaction rates (e.g., nitro as a strong electron-withdrawing group).
  • Case Study : In Pd-catalyzed coupling, nitro groups reduce reactivity at adjacent positions; methyl groups enhance solubility in non-polar solvents .

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

Methodological Answer:

  • Systematic Solubility Screen : Use shake-flask method in 10+ solvents (e.g., water, DMSO, ethanol). Measure saturation points via UV-Vis spectroscopy.
  • Data Reconciliation : Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity. For example, nitro derivatives show higher solubility in DMSO than water .
  • Reproducibility Checks : Adhere to standardized protocols (e.g., ICH guidelines for temperature control at 25±0.5°C) to minimize variability .

Methodological Considerations

  • Experimental Reproducibility : Document reagent grades (e.g., ≥99% purity), equipment calibration, and ambient conditions (humidity, light exposure) .
  • Data Validation : Cross-verify NMR assignments with DEPT-135 and HSQC experiments. For computational data, compare multiple software outputs (e.g., ORCA vs. Gaussian) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.